![molecular formula C10H9N3O2 B572580 4-Amino-2-methylquinazoline-8-carboxylic acid CAS No. 1268520-96-2](/img/structure/B572580.png)
4-Amino-2-methylquinazoline-8-carboxylic acid
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Overview
Description
4-Amino-2-methylquinazoline-8-carboxylic acid is a compound with the molecular formula C10H9N3O2 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 4-Amino-2-methylquinazoline-8-carboxylic acid is represented by the molecular formula C10H9N3O2 . The exact structure can be found in databases like PubChem .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinazolines, including our compound of interest, have attracted significant interest in medicinal chemistry. Researchers explore their potential as drug candidates due to their ability to modify solubility, lipophilicity, and polarity. By altering these physicochemical properties, scientists can enhance potency, selectivity, and metabolic stability of drug molecules .
Anticancer Agents
The quinazoline scaffold has been investigated for its anticancer properties. Researchers explore derivatives like 4-Amino-2-methylquinazoline-8-carboxylic acid as potential inhibitors of specific cancer-related enzymes or pathways. These compounds may interfere with cell proliferation, angiogenesis, or metastasis .
Anti-inflammatory Compounds
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including our compound, are studied for their anti-inflammatory effects. They may modulate cytokine production, inhibit inflammatory enzymes, or regulate immune responses .
Neurological Disorders
Quinazolines have shown promise in neurological research. Researchers investigate their potential as neuroprotective agents, targeting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. These compounds may interact with neurotransmitter receptors or modulate neuronal pathways .
Agrochemicals and Crop Protection
The quinazoline core is found in natural products and agrochemicals. Scientists explore derivatives for their pesticidal or herbicidal properties. These compounds may disrupt pest metabolism, growth, or reproduction, contributing to sustainable agriculture .
Functional Organic Materials
Beyond pharmaceutical applications, quinazolines find use in functional materials. Researchers design derivatives for organic electronics, sensors, or light-emitting devices. Their unique electronic properties make them valuable components in various technological advancements .
Safety and Hazards
properties
IUPAC Name |
4-amino-2-methylquinazoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGPPPYZBYQQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718670 |
Source
|
Record name | 4-Amino-2-methylquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylquinazoline-8-carboxylic acid | |
CAS RN |
1268520-96-2 |
Source
|
Record name | 4-Amino-2-methyl-8-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methylquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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